Azocan-1-ylacetic acid Azocan-1-ylacetic acid
Brand Name: Vulcanchem
CAS No.: 805180-08-9
VCID: VC3040405
InChI: InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)
SMILES: C1CCCN(CCC1)CC(=O)O
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Azocan-1-ylacetic acid

CAS No.: 805180-08-9

Cat. No.: VC3040405

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Azocan-1-ylacetic acid - 805180-08-9

Specification

CAS No. 805180-08-9
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 2-(azocan-1-yl)acetic acid
Standard InChI InChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)
Standard InChI Key ACPZBHLMRDYFIH-UHFFFAOYSA-N
SMILES C1CCCN(CCC1)CC(=O)O
Canonical SMILES C1CCCN(CCC1)CC(=O)O

Introduction

Chemical Identity and Nomenclature

Azocan-1-ylacetic acid is a heterocyclic compound characterized by its eight-membered azocane ring structure with an acetate group bound to the nitrogen atom. The compound is known by several systematic names and identifiers in chemical databases and literature.

Systematic Names and Identifiers

Azocan-1-ylacetic acid is recognized by multiple synonyms in chemical databases, which helps in its identification across different scientific platforms. The most common alternative names include:

  • 2-(Azocan-1-yl)acetic acid (IUPAC name)

  • 1-Azocanylacetic acid

  • 1(2H)-Azocineacetic acid, hexahydro-

The compound is registered with several unique identifiers to facilitate its tracking and referencing in scientific literature:

Identifier TypeValue
CAS Number805180-08-9
PubChem CID42546222
MDL NumberMFCD08691614
InChIKeyACPZBHLMRDYFIH-UHFFFAOYSA-N
DSSTox Substance IDDTXSID80654722
WikidataQ82568777

Structural Characteristics

Molecular Structure

Azocan-1-ylacetic acid features an eight-membered saturated heterocyclic ring (azocane) with a nitrogen atom in the ring system. The acetic acid moiety is attached to the nitrogen atom, creating a tertiary amine structure. This molecular arrangement gives the compound its unique chemical behavior and reactivity patterns.

The structural formula can be represented as follows:

Molecular FormulaC9H17NO2
SMILES NotationC1CCCN(CCC1)CC(=O)O
InChIInChI=1S/C9H17NO2/c11-9(12)8-10-6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)

Physical and Chemical Properties

The physical and chemical properties of azocan-1-ylacetic acid determine its behavior in various chemical reactions and applications. These properties are crucial for understanding its potential uses in synthetic chemistry and other fields.

PropertyValue
Molecular Weight171.24 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents
Functional GroupsTertiary amine, carboxylic acid

Synthetic Methodologies

FormatSpecifications
Glass Vials4ml Glass Vials
96-tube racksMatrix #4247 96-well 1.4ml format
Standard Size500 mg (Avantor)
Catalog Numbers101927-716 (Avantor), BB12-3673 (ChemDiv)

Chemical Reactivity

Functional Group Reactivity

Azocan-1-ylacetic acid possesses two key functional groups that define its chemical reactivity:

  • Tertiary amine (azocane nitrogen): This functional group can participate in:

    • Alkylation reactions

    • Coordination with metals

    • Protonation in acidic conditions

  • Carboxylic acid group: This group can undergo typical carboxylic acid reactions including:

    • Esterification

    • Amide formation

    • Decarboxylation under specific conditions

    • Salt formation with bases

The combination of these functional groups provides azocan-1-ylacetic acid with versatile chemical behavior that can be exploited in various synthetic applications.

Applications in Research and Industry

Building Block in Organic Synthesis

Azocan-1-ylacetic acid serves as a valuable building block in organic synthesis. Its utility stems from the presence of both a cyclic amine structure and a carboxylic acid functional group, which allow for selective modifications and incorporation into larger molecular frameworks.

The compound is commercially marketed as a chemical building block, suggesting its importance in constructing more complex molecular structures with potential applications in medicinal chemistry and materials science .

Structure-Related Compounds

Structural Analogs

According to PubChem data, azocan-1-ylacetic acid has related compounds with similar structural features. The database indicates:

  • Same Parent, Exact Count: 2

  • Mixtures, Components, and Neutralized Forms Count: 1

  • Related Substances Count: 59 (with 57 being the same and 2 being mixtures)

These structural relationships highlight the importance of azocan-1-ylacetic acid within a broader family of chemical compounds that share structural similarities.

Protected Derivatives

Among the structurally related compounds is 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid, which features a tert-butoxycarbonyl (BOC) protecting group. This protected variant demonstrates how azocan-1-ylacetic acid can be modified for specific synthetic purposes, particularly when selective reactivity is required in multi-step syntheses.

Analytical Characterization

Identification Methods

Azocan-1-ylacetic acid can be characterized using various analytical techniques common in organic chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Mass Spectrometry (MS)

  • X-ray Crystallography (for solid-state structure)

  • High-Performance Liquid Chromatography (HPLC)

These methods provide complementary information about the compound's structure, purity, and properties, enabling researchers to confirm its identity and assess its quality for various applications.

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